molecular formula C14H19NO4S B13885462 N-cyclohexylsulfonyl-4-methoxybenzamide

N-cyclohexylsulfonyl-4-methoxybenzamide

Cat. No.: B13885462
M. Wt: 297.37 g/mol
InChI Key: XOCAASLGSGKTOC-UHFFFAOYSA-N
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Description

N-cyclohexylsulfonyl-4-methoxybenzamide is an organic compound with the molecular formula C14H19NO2 It is a benzamide derivative that features a cyclohexylsulfonyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfonyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylsulfonyl-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular components may induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylsulfonyl-4-methoxybenzamide is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s stability, solubility, and interaction with biological targets compared to other benzamide derivatives .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

N-cyclohexylsulfonyl-4-methoxybenzamide

InChI

InChI=1S/C14H19NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

XOCAASLGSGKTOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCCC2

Origin of Product

United States

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